4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone
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Overview
Description
4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone is a halogenated aromatic ketone. This compound is characterized by the presence of chlorine and fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-l-tyrosine have been found to target proteins like superoxide dismutase in mitochondria .
Mode of Action
It is a derivative of α-PPP, characterized by the addition of a fluorine group at the 3 position of the phenyl ring . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Result of Action
As this compound is intended for forensic and research applications , further studies are needed to determine its precise effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone
- 3-Chloro-4’-fluoropropiophenone
- 4’-Chloro-3’-fluoroacetophenone
Uniqueness
4’-Chloro-3’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUOXOBMRNTHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644536 |
Source
|
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-26-5 |
Source
|
Record name | 1-Propanone, 1-(4-chloro-3-fluorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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